molecular formula C10H8BrF3O3 B6305429 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane CAS No. 773093-33-7

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane

Cat. No.: B6305429
CAS No.: 773093-33-7
M. Wt: 313.07 g/mol
InChI Key: XKJRTFXUVLSIGA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromine and trifluoromethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-trifluoromethoxyphenol.

    Formation of the Dioxolane Ring: The phenol is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine-substituted dioxolane derivative.

Scientific Research Applications

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials.

    Chemical Biology: It can be used as a probe to study biological processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(5-Chloro-2-trifluoromethoxyphenyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane is an organic compound characterized by its unique structural features, including a dioxolane ring and a phenyl group substituted with bromine and trifluoromethoxy groups. These modifications enhance its biological activity and potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H7BrF3O3
  • Molecular Weight : 313.07 g/mol
  • Structural Features :
    • Dioxolane ring enhances stability.
    • Bromine and trifluoromethoxy groups increase lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of bromine and trifluoromethoxy groups allows for enhanced reactivity, enabling the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics.
    Cell LineIC50 (µM)Reference
    A-431 (epidermoid carcinoma)<10
    Jurkat (T-cell leukemia)<15
    U251 (glioblastoma)<20
  • Anti-inflammatory Activity : The compound has been explored for its anti-inflammatory properties through various in vitro assays.
  • Antimicrobial Properties : Some studies have indicated that compounds with similar structures exhibit antimicrobial activity, suggesting further investigation into the antimicrobial potential of this dioxolane derivative.

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value lower than that of doxorubicin in Jurkat cells, highlighting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

A computational study investigated the binding interactions between the compound and Bcl-2 protein. Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts, which is crucial for its apoptotic activity .

Properties

IUPAC Name

2-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-6-1-2-8(17-10(12,13)14)7(5-6)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRTFXUVLSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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